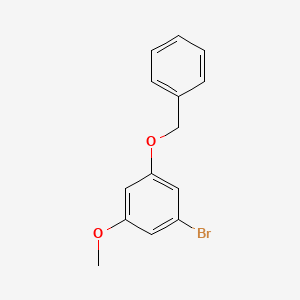

![molecular formula C10H17NO4 B6331335 Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- CAS No. 192883-16-2](/img/structure/B6331335.png)

Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of AHLs, including 3-OH-C6-L-Hsl, involves the activator PhzR and acyl-homoserine lactones synthesized by PhzI . Enzymatic synthesis of AHLs using purified substrates for TraI (from Agrobacterium tumefaciens) verified that both SAM and acyl-ACP are substrates for AHL synthesis in vitro .Molecular Structure Analysis

The molecular structure of 3-OH-C6-L-Hsl can be analyzed using liquid chromatography-electrospray ionization-MS-MS (LC/MS-MS) . The structure of this molecule is similar to that of other acyl-homoserine lactones .Chemical Reactions Analysis

The chemical reactions involving 3-OH-C6-L-Hsl are primarily related to its role in quorum sensing . In the context of Pseudomonas chlororaphis, it regulates the phz operon . The wide-spectrum AHL-lactonase Aii20J significantly inhibited oral biofilm formation in different in vitro biofilm models and caused important changes in bacterial composition .Applications De Recherche Scientifique

Quorum Sensing and Bacterial Communication

3-OH-C6-L-Hsl is involved in AHL-mediated QS, a system used by gram-negative bacteria for communication. This signaling mechanism is crucial for coordinating various bacterial behaviors, including virulence factor production and biofilm formation. Plant-derived compounds have been investigated for their potential to inhibit AHL-mediated QS, highlighting the interest in controlling bacterial infections without resorting to traditional antibiotics (Deryabin et al., 2019).

Interaction with Plants

Research on AHLs, including 3-OH-C6-L-Hsl, has expanded into plant biology, exploring how these bacterial signals affect plant growth, development, and resistance to stress. The specificity of AHLs' effects on plants suggests intricate mechanisms for their perception and response, offering insights into plant-microbe interactions and their potential applications in agriculture (Babenko et al., 2021).

Enzymatic Activity and Chemical Reactions

The catalytic activity of lipases towards hydroxy fatty acids, including compounds similar to 3-OH-C6-L-Hsl, has been reviewed, emphasizing the importance of these reactions in producing optically pure lactones and other chemicals with industrial applications (Hayes, 1996).

Environmental and Ecological Impact

The role of AHLs in environmental and ecological contexts is gaining attention, particularly in the Roseobacter clade, a group of bacteria prevalent in marine environments. The widespread presence of AHL QS systems among these bacteria underscores the significance of QS in adapting to marine habitats (Zan et al., 2014).

Wastewater Treatment

The presence and impact of AHL-based QS and quorum quenching (QQ) mechanisms in biological wastewater treatments have been reviewed. These studies suggest the potential of manipulating QS and QQ for improving wastewater treatment processes, highlighting the relevance of AHLs in environmental biotechnology (Huang et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 3-Hydroxy-hexanoyl-L-homoserine lactone (3-OH-C6-L-Hsl) is the LuxR-type transcriptional regulators found in gram-negative bacteria . These proteins are responsible for regulating gene expression in response to changes in cell-population density, a process known as quorum sensing .

Mode of Action

3-OH-C6-L-Hsl interacts with its target by diffusing freely across the bacterial cell membrane and binding to the LuxR-type proteins . This binding event triggers a conformational change in the protein, enabling it to bind to specific DNA sequences and regulate the transcription of quorum-sensing genes .

Biochemical Pathways

The binding of 3-OH-C6-L-Hsl to LuxR-type proteins affects several biochemical pathways. These include the two-component system , bacterial chemotaxis , and flagellar assembly . The activation of these pathways leads to changes in bacterial behavior, such as increased motility, biofilm formation, and the production of virulence factors .

Pharmacokinetics

Like other n-acyl-homoserine lactones, it is likely to have good bioavailability due to its ability to freely diffuse across cell membranes . Its stability and half-life may vary depending on environmental conditions .

Result of Action

The action of 3-OH-C6-L-Hsl results in the regulation of gene expression in gram-negative bacteria . This can lead to changes in bacterial behavior, such as increased motility, biofilm formation, and the production of virulence factors . These changes can have significant impacts on the bacteria’s ability to cause disease and resist antibiotics .

Action Environment

The action of 3-OH-C6-L-Hsl is influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as pH, temperature, and the presence of other microbial species . Furthermore, the concentration of 3-OH-C6-L-Hsl in the environment can influence the extent of quorum sensing, with higher concentrations leading to increased gene regulation .

Orientations Futures

The future directions in the research of 3-OH-C6-L-Hsl could involve further exploration of its role in quorum sensing and its potential applications. For instance, inhibitory strategies against these signals could be developed for the prevention and treatment of oral diseases . More research is needed to associate specific AHLs with oral pathologies and to identify the key actors in AHL-mediated QS processes in dental plaque formation .

Analyse Biochimique

Biochemical Properties

3-Hydroxy-hexanoyl-L-homoserine lactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. These interactions are primarily involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior . This compound regulates gene expression in gram-negative bacteria, such as Echerichia and Salmonella .

Cellular Effects

The effects of 3-Hydroxy-hexanoyl-L-homoserine lactone on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can have activating or suppressing effects on gene expression and biofilm formation .

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxy-hexanoyl-L-homoserine lactone is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced via lactonolysis from 3-oxooctanoyl-homoserine lactone, altering quorum sensing or contributing to quorum quenching .

Propriétés

IUPAC Name |

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h7-8,12H,2-6H2,1H3,(H,11,13)/t7?,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCIHGGZGGATGM-MQWKRIRWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)NC1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741734 | |

| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192883-16-2 | |

| Record name | N-(3-Hydroxyhexanoyl)-L-homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192883-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid](/img/structure/B6331273.png)

![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide](/img/structure/B6331326.png)